molecular formula C20H21FN2O2 B2579839 N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide CAS No. 954712-45-9

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2579839
CAS No.: 954712-45-9
M. Wt: 340.398
InChI Key: GBFDQZCRSKZQBR-UHFFFAOYSA-N
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Description

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is a synthetic chemical compound designed for research purposes. It features a pyrrolidinone core structure, a motif present in various bioactive molecules and pharmaceutical agents . This scaffold is often explored in medicinal chemistry for its potential to interact with biological systems. The compound is further functionalized with 4-fluorobenzyl and phenylacetamide groups, which are common in the development of compounds for investigating enzyme inhibition and receptor binding activities . As a research chemical, it serves as a valuable building block or intermediate for scientists in drug discovery and development, particularly in the synthesis and screening of novel therapeutic candidates. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c21-18-8-6-16(7-9-18)13-23-14-17(11-20(23)25)12-22-19(24)10-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFDQZCRSKZQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with phenylacetic acid or its derivatives, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring and the phenylacetamide moiety, potentially converting them to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Table 1: Substituent Impact on Pharmacological Profiles

Compound Core Structure Key Substituents Potential Target
Target Compound Pyrrolidinone 4-Fluorobenzyl, Phenylacetamide Undisclosed
(R)-N-(4-Fluorobenzyl)-Piperidine-4-Carboxamide Piperidine Naphthalene, Carboxamide SARS-CoV-2
1-[(4-Fluorophenyl)Methyl]-Indazole Indazole Adamantane, Carboxamide Enzymatic inhibitors

Acetamide Derivatives

The acetamide linkage is a critical pharmacophore in many bioactive molecules. Notable analogs include:

  • Such structural variations may enhance selectivity for kinases or ion channels .
  • N-(2-(tert-Butyl)Phenyl)-2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-(Phenyl(pyridin-2-yl)Methyl)Acetamide : The tert-butyl and chloro-substituted indole here introduce steric bulk, likely reducing off-target effects but compromising solubility compared to the target compound’s simpler phenylacetamide .

Key Findings :

  • Pyrrolidinone vs. Piperidine/Benzoxazole Cores: The pyrrolidinone’s constrained geometry may favor binding to compact active sites, whereas flexible piperidine or planar benzoxazole systems accommodate larger binding pockets .
  • Fluorine Positioning : The para-fluorine on the benzyl group optimizes electronic effects without introducing steric clashes, unlike ortho-substituted fluorinated analogs, which may hinder binding .

Stereochemical and Conformational Considerations

Complex amides in (e.g., (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide) highlight the importance of stereochemistry.

Biological Activity

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H19FN2O2
  • Molecular Weight : 346.4 g/mol
  • Key Functional Groups : Pyrrolidinone ring, fluorobenzyl group, and phenylacetamide moiety.

This unique combination of functional groups suggests that the compound may interact with various biological targets, potentially leading to diverse pharmacological effects.

Anticancer Properties

Research indicates that derivatives of phenylacetamide exhibit notable anticancer activity. For instance, related compounds have shown efficacy against prostate carcinoma cell lines (PC3), with some derivatives demonstrating IC50 values lower than standard reference drugs like imatinib . The specific activity of this compound has not been extensively documented; however, its structural similarities to other active compounds suggest potential anticancer properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for tumor growth and metastasis.
  • Cytotoxic Effects : Studies on related compounds indicate that they can induce apoptosis in cancer cells through mitochondrial pathways .

Study on Phenylacetamide Derivatives

A study focusing on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their cytotoxic effects against cancer cell lines. The most active derivatives showed significant inhibition of cell growth, suggesting that similar structural modifications in this compound could yield potent anticancer agents .

Comparative Analysis with Other Compounds

A comparative study analyzed various phenylacetamide derivatives for their biological activities. The following table summarizes the findings:

CompoundIC50 (μM)Activity TypeReference
Imatinib40Anticancer
Compound 2b52Anticancer
Compound 2c80Anticancer
N-(4-fluorophenyl)-N'-methylureaNot specifiedHerbicide

This table highlights the varying potency of different compounds within the same chemical family, illustrating the potential for this compound to exhibit similar or enhanced biological activities.

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